molecular formula C18H14ClN3O3 B185979 N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 5854-46-6

N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B185979
CAS RN: 5854-46-6
M. Wt: 355.8 g/mol
InChI Key: KDGYMRJPDJVKQJ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as CCMI, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. CCMI is a member of the oxazole family, which is known for its diverse biological activities. In

Mechanism Of Action

The mechanism of action of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has also been shown to bind to the benzodiazepine site of the GABAA receptor, which is involved in the regulation of anxiety and mood.

Biochemical And Physiological Effects

N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. In a study on rats, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide was found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide was also found to decrease the levels of cortisol, a hormone that is released in response to stress.

Advantages And Limitations For Lab Experiments

N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability. N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is also relatively easy to synthesize, which makes it accessible to researchers. However, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a lead compound for the development of new antibacterial and antifungal agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves the reaction of 2-chlorobenzoyl isocyanate with 2-aminobenzamide in the presence of sodium hydride. The resulting intermediate is then reacted with methyl 2-oxo-2-(2-chlorophenyl)acetate in the presence of potassium carbonate to yield N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to exhibit antibacterial and antifungal activities. In neuropharmacology, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

CAS RN

5854-46-6

Product Name

N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c1-10-15(16(22-25-10)11-6-2-4-8-13(11)19)18(24)21-14-9-5-3-7-12(14)17(20)23/h2-9H,1H3,(H2,20,23)(H,21,24)

InChI Key

KDGYMRJPDJVKQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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